Imaradenant is under investigation in clinical trial NCT03381274 (Oleclumab (MEDI9447) Egfrm NSCLC Novel Combination Study). Imaradenant is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR; ADORA2A), with potential immunomodulating and antineoplastic activities. Upon administration, imaradenant selectively binds to and inhibits A2AR expressed on T-lymphocytes. This blocks tumor-released adenosine from interacting with A2AR and prevents the adenosine/A2AR-mediated inhibition of T-lymphocytes. This results in the proliferation and activation of T-lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits T-cell proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression.
Applications
Anticancer Agents: Many studies focused on developing 1,2,4-triazine derivatives as anticancer agents. These compounds have shown activity against various cancer cell lines by potentially targeting specific proteins or pathways. [, , , , ]
Antiviral Agents: Some 1,2,4-triazine derivatives have demonstrated potent antiviral activity, particularly against HIV-1. [, , , , ]
Antibacterial and Antifungal Agents: Researchers are exploring the potential of 1,2,4-triazines for developing new antibacterial and antifungal drugs due to their broad spectrum of activity. [, , , ]
Pesticides: Certain 1,2,4-triazine derivatives have been investigated for their insecticidal and fungicidal properties, showing promise for crop protection. [, ]
Other applications: Some derivatives have been studied for their antioxidant properties, [, ] and as potential treatments for alcoholism [].
Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. It exhibits potent inhibition against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases, with Ki values ranging from 13 to 64 nM []. This compound undergoes significant metabolic conversion to its active N-oxide metabolite, TG100855, primarily mediated by flavin-containing monooxygenases [].
Compound Description: TG100855 is the major metabolite of TG100435 and displays enhanced potency against tyrosine kinases compared to its parent compound, ranging from 2 to 9 times greater inhibitory activity []. It is formed through N-oxidation of the ethylpyrrolidine moiety in TG100435 [].
Compound Description: This series of compounds, where R1 represents various substituents, was investigated for anti-HIV and anticancer activities. Preliminary screening revealed moderate to high anti-HIV activity and moderate anticancer activity against certain human tumor cell lines [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-cyclopropyl-3-[3-[5-(4-morpholinylmethyl)-2-benzimidazolylidene]-1,2-dihydropyrazol-4-yl]urea is a member of benzimidazoles. AT9283 is an aurora Kinase inhibitor developed by Astex Therapeutics for the treatment of cancer. It was discovered and developed internally using Astex’s fragment-based drug discovery platform, Pyramid. Multikinase Inhibitor AT9283 is a small synthetic molecule and aurora kinase (AK) inhibitor with potential antineoplastic activity. AT9283 selectively binds to and inhibits AKs A and B, which are serine-threonine kinases that play essential roles in mitotic checkpoint control during mitosis. Inhibition of these kinases results in an inhibition of cellular division and proliferation in tumor cells that overexpress AKs.
Atagabalin is an organonitrogen compound and an organooxygen compound. It is functionally related to a gamma-amino acid. Atagabalin has been used in trials studying the treatment of Insomnia, Primary Insomnia, and Nonrestorative Sleep.
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole. Ataluren is a novel, orally administered drug that targets nonsense mutations. Ataluren is approved for use by the European Medicines Agency to treat Duchenne Muscular Dystrophy in patients aged 5 years and older who are able to walk. More specifically, ataluren is used in the small group of patients whose disease is caused by a specific genetic defect (called a ‘nonsense mutation’) in the dystrophin gene. This drug does not yet have approval by the US Food and Drug Administration or by Health Canada for any indications.
Atazanavir is a heavily substituted carbohydrazide that is an antiretroviral drug of the protease inhibitor (PI) class used to treat infection of human immunodeficiency virus (HIV). It has a role as an antiviral drug and a HIV protease inhibitor. Atazanavir (brand name: Reyataz) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Atazanavir comes in two different dosage forms: capsules and oral powder. Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.) Atazanavir oral powder is approved for use in children 3 months of age and older who weigh at least 11 lb (5 kg) and must be used with the boosting agent ritonavir. Atazanavir is always used in combination with other HIV medicines.
Atazanavir (formerly known as BMS-232632) is an antiretroviral drug of the protease inhibitor (PI) class. Like other antiretrovirals, it is used to treat infection of human immunodeficiency virus (HIV). Atazanavir is distinguished from other PIs in that it can be given once daily (rather than requiring multiple doses per day) and has lesser effects on the patient's lipid profile (the amounts of cholesterol and other fatty substances in the blood). Like other protease inhibitors, it is used only in combination with other HIV medications. The U.S. Food and Drug Administration (FDA) approved atazanavir on June 20, 2003. Atazanavir is a Protease Inhibitor. The mechanism of action of atazanavir is as a HIV Protease Inhibitor, and UGT1A1 Inhibitor, and UDP Glucuronosyltransferases Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C8 Inhibitor. Atazanavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV-1) infection and the acquired immunodeficiency syndrome (AIDS). Atazanavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels, mild elevations in indirect bilirubin concentration and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with atazanavir may result of an exacerbation of the underlying chronic hepatitis B or C. Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors. An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS. See also: Atazanavir Sulfate (has salt form).
ATB-346, (S)-, is the S form of ATB-346. ATB-346 is a novel hydrogen sulfide-releasing anti-inflammatory drug which induces apoptosis of human melanoma cells and inhibits melanoma development in vivo.